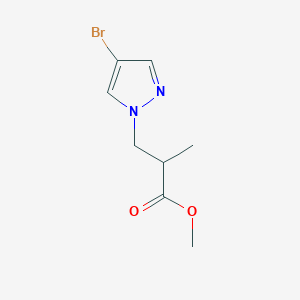

methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate

Description

Historical Context and Discovery

The historical development of this compound is intimately connected to the broader evolution of pyrazole chemistry, which began in the late nineteenth century with groundbreaking work by several pioneering chemists. The foundational understanding of pyrazole chemistry was established when Ludwig Knorr first coined the term "pyrazole" in 1883, marking the beginning of systematic investigation into this important class of heterocyclic compounds. This early work laid the conceptual groundwork for the development of more complex pyrazole derivatives, including the brominated variants that would eventually lead to compounds such as this compound.

The synthesis of pyrazole itself was achieved through classical methods developed by Hans von Pechmann in 1898, who successfully prepared the parent compound from acetylene and diazomethane. This synthetic breakthrough provided the foundation for subsequent developments in pyrazole chemistry and enabled researchers to explore systematic modifications of the basic pyrazole structure. The introduction of halogen substituents, particularly bromine, into pyrazole structures became a significant area of investigation due to the unique electronic and steric properties that such substitutions impart to the resulting molecules.

The evolution toward specifically brominated pyrazole derivatives like this compound represents a natural progression in heterocyclic chemistry, driven by the recognition that halogen substitutions can dramatically alter the pharmacological and chemical properties of organic molecules. The strategic incorporation of bromine atoms into pyrazole structures has proven particularly valuable in medicinal chemistry, where halogenated heterocycles often exhibit enhanced biological activity and improved pharmacokinetic properties compared to their non-halogenated counterparts.

Significance in Heterocyclic Chemistry

The significance of this compound within the broader context of heterocyclic chemistry stems from its embodiment of several key structural features that are highly valued in modern synthetic and medicinal chemistry. Pyrazole derivatives have established themselves as privileged scaffolds in drug discovery, with numerous successful pharmaceuticals incorporating pyrazole moieties as central structural elements. The specific structural characteristics of this compound, including its brominated pyrazole core and ester functionality, position it as a versatile intermediate for the synthesis of more complex bioactive molecules.

The heterocyclic nature of the pyrazole ring system confers several advantageous properties that are highly sought after in pharmaceutical and agrochemical applications. The five-membered aromatic ring structure provides significant stability while maintaining sufficient reactivity for further chemical modifications. The presence of two nitrogen atoms within the ring creates multiple sites for potential hydrogen bonding interactions and coordination chemistry applications. The amphoteric properties of pyrazoles, arising from their ability to act as both acids and bases, further enhance their utility in diverse chemical and biological contexts.

The contemporary relevance of this compound is further highlighted by the growing recognition of pyrazole derivatives in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The compound serves as a valuable synthetic intermediate that can be readily converted into more complex structures through various chemical transformations, including nucleophilic substitution reactions, cross-coupling chemistry, and functional group manipulations. This versatility makes it an attractive starting material for researchers seeking to develop new bioactive compounds or to explore structure-activity relationships within pyrazole-based chemical series.

The industrial significance of this compound extends beyond academic research to encompass commercial applications in pharmaceutical and agrochemical industries. The compound represents an example of how systematic structural modifications of heterocyclic scaffolds can lead to molecules with enhanced properties and expanded application potential. Its role as a building block in medicinal chemistry underscores the continued importance of heterocyclic chemistry in addressing contemporary challenges in drug discovery and development.

Properties

IUPAC Name |

methyl 3-(4-bromopyrazol-1-yl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-6(8(12)13-2)4-11-5-7(9)3-10-11/h3,5-6H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUDEVDDEIUTCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=C(C=N1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588681 | |

| Record name | Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005615-47-3 | |

| Record name | Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of 4-bromo-1H-pyrazole

A common synthetic route starts with the alkylation of 4-bromo-1H-pyrazole using a methyl 2-methyl-3-bromopropanoate derivative. The reaction is typically performed in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent (e.g., DMF or DMSO). The general reaction is as follows:

$$

\text{4-bromo-1H-pyrazole} + \text{methyl 2-methyl-3-bromopropanoate} \xrightarrow{\text{Base, Solvent}} \text{methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate}

$$

- Temperature: 0°C to room temperature

- Base: Potassium carbonate, sodium hydride, or triethylamine

- Solvent: DMF, DMSO, or acetonitrile

- Reaction time: 2–8 hours, monitored by TLC

Phase-Transfer Catalysis

An alternative approach employs phase-transfer catalysis, as described in patent literature for related esters. For example, methyltributylammonium chloride in aqueous potassium hydroxide can facilitate the alkylation of pyrazole with a brominated methylpropanoate under biphasic conditions. This method enhances yields and simplifies product isolation by crystallization from ethanol and water.

Cyclization from Precursors

In some cases, cyclization of an appropriate precursor (e.g., an α-brominated ester with hydrazine or its derivatives) can yield the pyrazole core, which is then brominated at the 4-position using N-bromosuccinimide (NBS) or similar reagents. However, direct alkylation remains the preferred method for this specific target due to regioselectivity and efficiency.

| Step | Reactants | Conditions | Yield (%) | Purification | Notes |

|---|---|---|---|---|---|

| 1 | 4-bromo-1H-pyrazole + methyl 2-methyl-3-bromopropanoate | K2CO3, DMF, 0–25°C, 4h | 65–80 | Column chromatography | TLC monitoring |

| 2 | 4-bromo-1H-pyrazole + methyl 2-methyl-3-bromopropanoate | Phase-transfer cat., aq. KOH, 25°C | 70–85 | Crystallization (EtOH) | Suitable for scale-up |

| 3 | α-brominated ester + hydrazine, then NBS | Ethanol, reflux, 6h (2 steps) | 50–60 | Silica gel chromatography | Less selective |

- Solvent Choice: DMF and DMSO provide higher yields due to enhanced nucleophilicity of the pyrazole anion.

- Base Selection: Potassium carbonate is preferred for its mildness and compatibility with sensitive functional groups.

- Phase-Transfer Catalysis: Provides operational simplicity and scalability, with high yields and straightforward product isolation.

- Purification: Crystallization from ethanol/water or column chromatography on silica gel (eluent: ethyl acetate/hexane) yields products of >95% purity.

- NMR Analysis: Confirms structure via characteristic signals for the pyrazole ring, methyl ester, and methyl side chain.

- IR Spectroscopy: Shows C=O (ester) at ~1730 cm⁻¹ and C–Br at ~600 cm⁻¹.

- Mass Spectrometry: Confirms molecular ion corresponding to the expected formula.

The preparation of this compound is best accomplished via direct alkylation of 4-bromo-1H-pyrazole with a methyl 2-methyl-3-bromopropanoate derivative under basic or phase-transfer conditions. Optimization of solvent, base, and purification methods enables efficient synthesis and high-purity product suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position of the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Substituted pyrazoles with various functional groups at the 4-position.

Oxidation Reactions: Oxidized derivatives such as pyrazole oxides.

Reduction Reactions: Reduced products such as alcohols or alkanes.

Scientific Research Applications

Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound can inhibit enzyme activity or block receptor signaling, resulting in various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Activity |

|---|---|---|---|---|

| Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate | C₈H₁₁BrN₂O₂ | 247.09 | Bromo-pyrazole, 2-methylpropanoate | Antimicrobial, anticancer (hypothesized) |

| Ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate | C₉H₁₃BrN₂O₂ | 261.12 | Ethyl ester instead of methyl | Enhanced metabolic stability; similar bioactivity |

| Methyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate | C₈H₁₁BrN₂O₂ | 247.09 | Additional methyl on pyrazole | Altered target selectivity; reduced solubility |

| Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoate | C₇H₁₀BrN₃O₂ | 248.08 | Amino group on C2 | Improved receptor binding; antiviral potential |

| Methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate | C₈H₁₁ClN₂O₂ | 202.64 | Chloro instead of bromo | Lower reactivity; moderate anti-inflammatory effects |

Key Differences and Implications

Ester Group Variation: The methyl ester in the target compound offers higher reactivity in hydrolysis reactions compared to ethyl esters, which are more metabolically stable . Ethyl analogs (e.g., Ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate) may exhibit prolonged half-lives in biological systems due to slower esterase cleavage .

Substituent Effects: Bromine at the 4-position enhances electrophilic reactivity and halogen bonding, critical for interactions with target proteins . Chloro-substituted analogs (e.g., C₈H₁₁ClN₂O₂) show weaker binding affinities due to reduced electronegativity .

Amino-Functionalized Derivatives: Compounds like Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoate demonstrate enhanced bioactivity due to the amino group’s ability to form hydrogen bonds with biological targets .

Biological Activity

Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate is a compound belonging to the pyrazole family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C₇H₉BrN₂O₂

- Molecular Weight : Approximately 247.09 g/mol

- CAS Number : 1007517-46-5

The compound features a pyrazole ring substituted with a bromine atom and an ester functional group, contributing to its reactivity and biological activity. The presence of the bromine atom enhances the compound's potential interactions with biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to modulate enzyme activity and cellular signaling pathways, which may lead to various pharmacological effects:

- Kinase Inhibition : Preliminary studies suggest that this compound may exhibit kinase inhibition activity, which is crucial in cancer therapy and other diseases where kinase activity is dysregulated.

- Anti-inflammatory Effects : Related pyrazole compounds have demonstrated significant anti-inflammatory properties, indicating potential therapeutic uses in treating inflammatory conditions .

Biological Activities

The following table summarizes the key biological activities associated with this compound and related compounds:

| Biological Activity | Description |

|---|---|

| Kinase Inhibition | Potential to inhibit specific kinases involved in cancer progression. |

| Anti-inflammatory | May reduce inflammation markers such as TNF-α and IL-6 based on related studies. |

| Antimicrobial | Potential efficacy against various bacterial strains, although specific data on this compound is limited. |

Case Studies and Research Findings

Recent studies have explored the biological activities of pyrazole derivatives, including this compound:

- Anti-inflammatory Activity : Research indicates that structurally similar compounds exhibit significant anti-inflammatory effects. For instance, compounds derived from pyrazole scaffolds have shown up to 85% inhibition of TNF-α at certain concentrations compared to standard drugs like dexamethasone .

- Kinase Inhibition Studies : Interaction studies have focused on the binding affinity of this compound with various kinase enzymes. These studies are essential for understanding how this compound can modulate biological pathways and its potential therapeutic effects.

Synthesis and Derivatives

This compound can be synthesized through several methods, allowing for modifications that enhance its biological activity. The following table outlines some notable derivatives and their unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate | Chlorine instead of bromine | Potentially different biological activity due to chlorine's electronic effects |

| Ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate | Ethyl group instead of methyl | Variation in solubility and reactivity |

| 3-(4-Bromo-1H-pyrazol-1-yl)acetic acid | Contains carboxylic acid functionality | May exhibit stronger acid-base properties |

Q & A

Q. What experimental and computational approaches reconcile discrepancies in reaction kinetics under varying conditions?

- Methodological Answer : Pseudo-first-order kinetics experiments (varying concentrations of limiting reagents) can isolate rate-determining steps. Computational modeling (e.g., Gaussian09 with B3LYP/6-31G* basis sets) predicts activation energies for competing pathways. Evidence from pyrazole alkylation studies shows that steric hindrance from the 2-methylpropanoate group slows nucleophilic attack, aligning with computational data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.